molecular formula C8H10BrClN2O B12844646 2-Bromo-4-methoxy-benzamidine hydrochloride CAS No. 1187929-62-9

2-Bromo-4-methoxy-benzamidine hydrochloride

Cat. No.: B12844646
CAS No.: 1187929-62-9
M. Wt: 265.53 g/mol
InChI Key: CGPROXULEGUFSS-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O. It is an off-white solid that is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-benzamidine hydrochloride typically involves the bromination of 4-methoxybenzamidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-4-methoxy-benzamidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxy-benzamidine hydrochloride
  • 2-Bromo-4-methoxybenzoic acid
  • 2-Bromo-4-methoxybenzaldehyde

Uniqueness

2-Bromo-4-methoxy-benzamidine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1187929-62-9

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-bromo-4-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H

InChI Key

CGPROXULEGUFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)Br.Cl

Origin of Product

United States

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